1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazines often involve the substitution of different groups at various positions on the triazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazines can vary widely depending on the specific derivative and its substituents .Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effect
Research has demonstrated that certain [1,2,4]triazino and purine derivatives possess antitumor activities and may exert vascular relaxing effects. For example, novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized and examined for their biological activities. These compounds showed activity against P388 leukemia, although their vascular relaxing effects were not potent (T. Ueda et al., 1987).
Antimicrobial and Antitumor Agents
Further studies have focused on the development of [1,2,4]triazino[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, revealing that these compounds exhibit antimicrobial activities. This suggests that such derivatives could be explored for their potential in creating new antimicrobial and antitumor agents (A. El-Agrody et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(4-chloroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)10-9-21-14-7-5-13(20)6-8-14/h5-8,12,21H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWOCNUBWPATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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